molecular formula C11H11IN2O B2634853 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide CAS No. 52214-58-1

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide

Cat. No.: B2634853
CAS No.: 52214-58-1
M. Wt: 314.126
InChI Key: CYUWGYNNDYNSMV-UHFFFAOYSA-N
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Description

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide is a chemical compound with the molecular formula C11H11IN2O. It is known for its unique structure, which includes an isoquinoline ring and an amino-oxoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide typically involves the reaction of isoquinoline derivatives with amino-oxoethyl precursors under specific conditions. One common method includes the use of isoquinoline and 2-bromoacetamide in the presence of a base, followed by iodination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)isoquinolin-2-ium iodide
  • 2-(2-Oxoethyl)isoquinolin-2-ium iodide
  • 2-(2-Amino-2-oxoethyl)quinolin-2-ium iodide

Uniqueness

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide is unique due to its specific combination of an isoquinoline ring and an amino-oxoethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-isoquinolin-2-ium-2-ylacetamide;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.HI/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13;/h1-7H,8H2,(H-,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUWGYNNDYNSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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